molecular formula C16H25NO4 B027403 Metoprolol Acid Ethyl Ester CAS No. 29112-40-1

Metoprolol Acid Ethyl Ester

Cat. No. B027403
CAS RN: 29112-40-1
M. Wt: 295.37 g/mol
InChI Key: ODIXSDYNGSUACV-UHFFFAOYSA-N
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Description

Metoprolol Acid Ethyl Ester is an intermediate for the preparation of Metoprolol Acid . Metoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat angina (chest pain) and hypertension (high blood pressure). It is also used to lower the risk of death or needing to be hospitalized for heart failure .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In general, esters are usually prepared from carboxylic acids by reacting a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular structure of Metoprolol Acid Ethyl Ester contains a total of 46 bonds; 21 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides. All their reactions are applicable to both acyclic and cyclic esters, called lactones .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding. Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Cardiovascular Disease Treatment

Metoprolol is widely prescribed for treating hypertension and angina pectoris, conditions associated with cardiovascular diseases. It’s one of the most used medications globally for these ailments .

Enantiopure Drug Synthesis

The synthesis of enantiopure (S)-Metoprolol, which is more effective and has fewer side effects compared to its R-enantiomer, is a significant application. This process involves a chemoenzymatic protocol that achieves a high yield and purity .

Reduction of Drug Side Effects

Research into Metoprolol Acid Ethyl Ester also focuses on reducing side effects such as sleeping difficulties, fatigue, and abdominal discomfort, which are mainly caused by the R-enantiomer of Metoprolol .

Treatment of Heart Failure

Apart from hypertension and angina, Metoprolol succinate (a derivative) is also used in treating heart failure, showcasing the versatility of Metoprolol-based compounds .

Pharmacokinetic Activity Research

The US FDA’s policy demands separate testing of each enantiomer’s pharmacokinetic activity to avoid negative side effects. Metoprolol Acid Ethyl Ester’s applications in this area are crucial for safer drug development .

Biocatalysis in Drug Synthesis

The use of biocatalysts like Candida antarctica lipase B in the synthesis of Metoprolol Acid Ethyl Ester represents an application in green chemistry, aiming for more sustainable and eco-friendly drug production .

Mechanism of Action

Mode of Action

Metoprolol acts as a selective β-1 receptor blocker . It works by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . By selectively binding to and antagonizing β-1 adrenergic receptors, metoprolol reduces the heart rate and decreases blood pressure .

Pharmacokinetics

Metoprolol is rapidly and completely absorbed in the body . Its bioavailability is approximately 50% due to significant first-pass metabolism in the liver . It is extensively metabolized in the body, with only a minor fraction (approximately 5%) excreted as the parent drug . The main route for excretion is via the urine .

Result of Action

The molecular and cellular effects of metoprolol’s action primarily involve a reduction in heart rate and blood pressure . This leads to decreased workload on the heart, reducing the risk of angina (chest pain), hypertension (high blood pressure), and heart failure . Metoprolol is also used to lower the risk of death or needing to be hospitalized for heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or genetic polymorphisms in the enzyme CYP2D6 . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Metoprolol is used alone or in combination with other medications to treat high blood pressure. It also is used to treat chronic (long-term) angina (chest pain). Metoprolol is also used to improve survival after a heart attack . Future research may focus on improving its efficacy and reducing side effects.

properties

IUPAC Name

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIXSDYNGSUACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557456
Record name Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoprolol Acid Ethyl Ester

CAS RN

29112-40-1
Record name Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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